molecular formula C109H156N32O21S B6295792 Renin Substrate 1 Trifluoroacetate CAS No. 791068-69-4

Renin Substrate 1 Trifluoroacetate

Cat. No.: B6295792
CAS No.: 791068-69-4
M. Wt: 2282.7 g/mol
InChI Key: OXWQVBKLGGDRTN-CHHGKBFYSA-N
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Description

Renin fluorogenic substrate is a synthetic peptide used to measure the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system. This system regulates blood pressure and fluid balance in the body. The substrate is designed to emit fluorescence upon cleavage by renin, allowing for the quantification of renin activity in various biological samples .

Biochemical Analysis

Biochemical Properties

Renin Substrate 1 Trifluoroacetate interacts with the enzyme renin, an aspartic protease produced in the afferent glomerular arteriole . Renin catalyzes the cleavage of the N-terminal decapeptide from angiotensinogen to form angiotensin I . This interaction is highly specific and plays a significant role in the regulation of blood pressure .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the renin-angiotensin system. By serving as a substrate for renin, it contributes to the production of angiotensin I, a precursor to the potent vasoconstrictor angiotensin II . This can influence cell function by affecting blood pressure, cell signaling pathways, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with renin. Renin, an aspartic protease, cleaves the this compound to form angiotensin I . This is the first and rate-limiting step in the renin-angiotensin system, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the renin-angiotensin system. As a substrate for renin, it is involved in the initial step of the cascade, leading to the production of angiotensin I

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key metabolic pathway. Renin cleaves the this compound to form angiotensin I, the first step in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of renin fluorogenic substrate typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of renin fluorogenic substrate follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The final product is lyophilized and stored under desiccated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Renin fluorogenic substrate primarily undergoes enzymatic cleavage by renin. This reaction is highly specific and involves the hydrolysis of peptide bonds within the substrate .

Common Reagents and Conditions: The enzymatic reaction typically occurs in a buffered solution at a pH optimal for renin activity, usually around pH 8.0. Common reagents include the substrate itself, renin enzyme, and a suitable buffer such as tris(hydroxymethyl)aminomethane with sodium chloride .

Major Products: The major product of the reaction is a fluorescent peptide fragment, which can be detected and quantified using fluorescence spectroscopy .

Scientific Research Applications

Renin fluorogenic substrate is widely used in scientific research to study the activity of renin and its inhibitors. It is employed in:

Comparison with Similar Compounds

Uniqueness: Renin fluorogenic substrate is unique in its high specificity for renin and its ability to provide a direct and quantitative measure of renin activity. Its design allows for rapid and sensitive detection, making it a valuable tool in both research and clinical settings .

Properties

CAS No.

791068-69-4

Molecular Formula

C109H156N32O21S

Molecular Weight

2282.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C109H156N32O21S/c1-12-63(7)90(135-96(147)79(126-94(145)76(110)28-21-45-121-108(111)112)42-43-88(143)119-48-47-118-77-30-19-27-75-74(77)26-20-33-87(75)163(160,161)162)104(155)133-85(54-72-57-117-60-125-72)106(157)141-49-23-32-86(141)101(152)131-82(51-66-24-15-14-16-25-66)97(148)130-83(52-70-55-115-58-123-70)98(149)129-81(50-61(3)4)99(150)134-89(62(5)6)102(153)136-91(64(8)13-2)103(154)132-84(53-71-56-116-59-124-71)100(151)137-92(65(9)142)105(156)127-78(95(146)128-80(107(158)159)31-22-46-122-109(113)114)29-17-18-44-120-93(144)67-34-36-68(37-35-67)138-139-69-38-40-73(41-39-69)140(10)11/h14-16,19-20,24-27,30,33-41,55-65,76,78-86,89-92,118,142H,12-13,17-18,21-23,28-29,31-32,42-54,110H2,1-11H3,(H,115,123)(H,116,124)(H,117,125)(H,119,143)(H,120,144)(H,126,145)(H,127,156)(H,128,146)(H,129,149)(H,130,148)(H,131,152)(H,132,154)(H,133,155)(H,134,150)(H,135,147)(H,136,153)(H,137,151)(H,158,159)(H4,111,112,121)(H4,113,114,122)(H,160,161,162)/t63-,64-,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1

InChI Key

OXWQVBKLGGDRTN-CHHGKBFYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5C=NC=N5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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